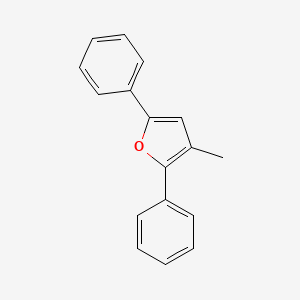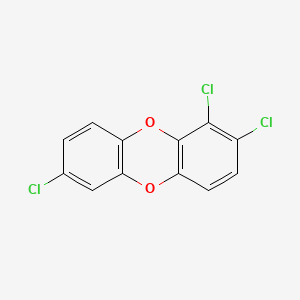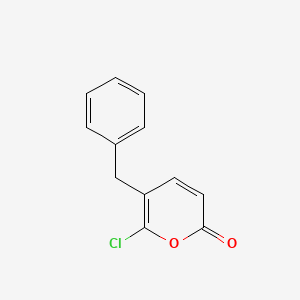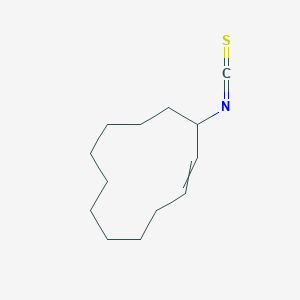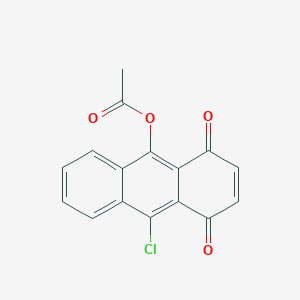
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
科学研究应用
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has been extensively studied for its antimicrobial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents . Additionally, its derivatives are being explored for their potential use in cancer treatment due to their ability to inhibit certain cancer cell lines .
作用机制
The mechanism of action of 10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves the inhibition of key enzymes and pathways in microbial cells. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division in bacteria. This leads to the disruption of bacterial cell growth and ultimately cell death . In fungi, it interferes with the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell lysis .
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
- 2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides
Uniqueness
10-Chloro-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate stands out due to its unique chloroacetate group, which enhances its antimicrobial and antifungal activities compared to other anthraquinone derivatives. This makes it a valuable compound for developing new therapeutic agents .
属性
CAS 编号 |
80490-14-8 |
|---|---|
分子式 |
C16H9ClO4 |
分子量 |
300.69 g/mol |
IUPAC 名称 |
(10-chloro-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9ClO4/c1-8(18)21-16-10-5-3-2-4-9(10)15(17)13-11(19)6-7-12(20)14(13)16/h2-7H,1H3 |
InChI 键 |
MYJNZAMSHVKOCD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


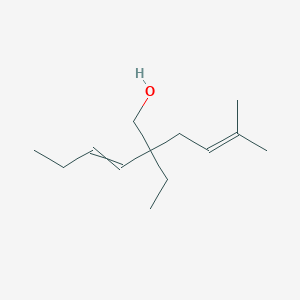
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
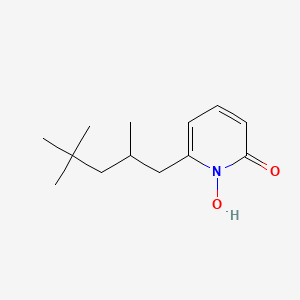
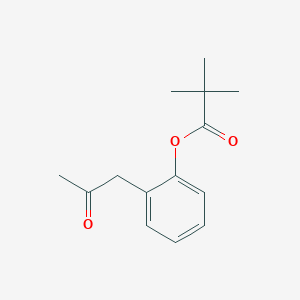

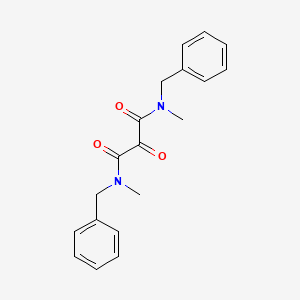
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
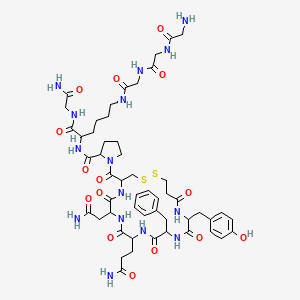
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
